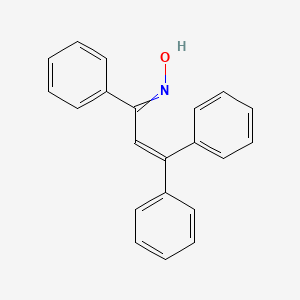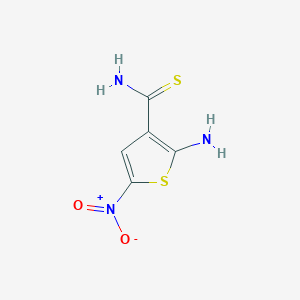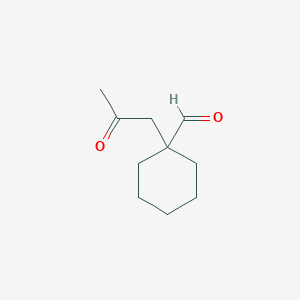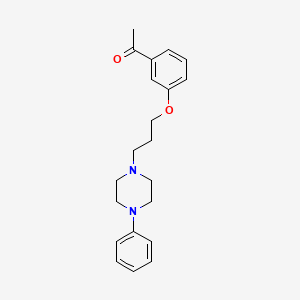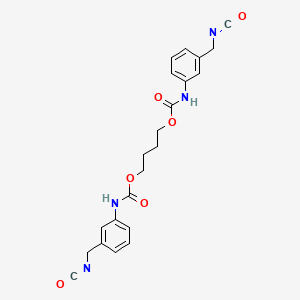![molecular formula C11H26OSi B14482824 Trimethyl{[(2S)-octan-2-yl]oxy}silane CAS No. 65500-76-7](/img/structure/B14482824.png)
Trimethyl{[(2S)-octan-2-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[(2S)-octan-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an octan-2-yl group through an oxygen atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(2S)-octan-2-yl]oxy}silane typically involves the reaction of octan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[(2S)-octan-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[(2S)-octan-2-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible siloxane linkages.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism by which Trimethyl{[(2S)-octan-2-yl]oxy}silane exerts its effects involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds with various nucleophiles. This property is exploited in various applications, including the stabilization of reactive intermediates and the formation of durable coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trimethyl{[(2S)-octan-2-yl]oxy}silane include:
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific alkoxy group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and durable silicon-oxygen linkages.
Eigenschaften
CAS-Nummer |
65500-76-7 |
|---|---|
Molekularformel |
C11H26OSi |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
trimethyl-[(2S)-octan-2-yl]oxysilane |
InChI |
InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
InChI-Schlüssel |
UHWVCRDNNJCGLG-NSHDSACASA-N |
Isomerische SMILES |
CCCCCC[C@H](C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCC(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


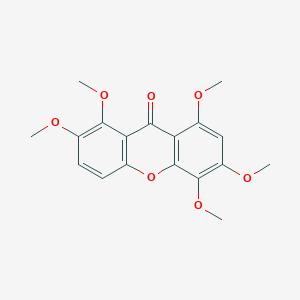

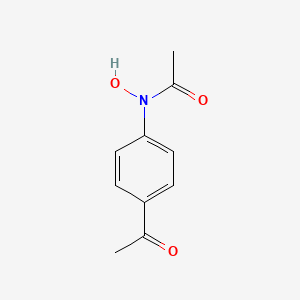
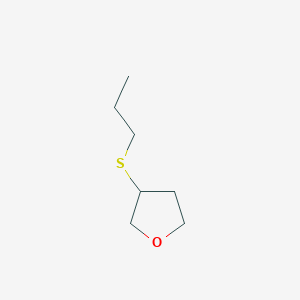
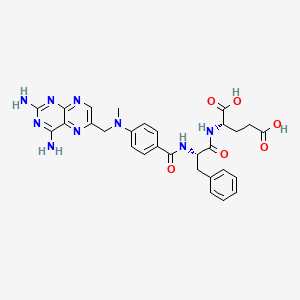
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
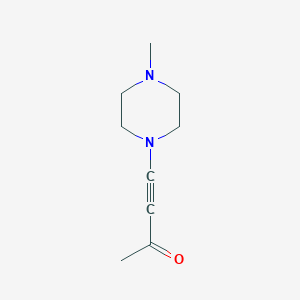
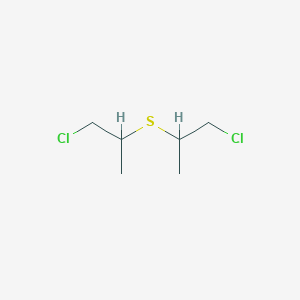
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
